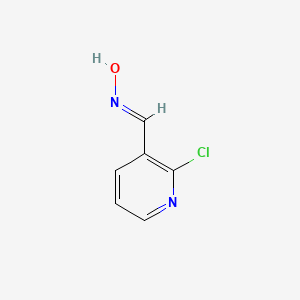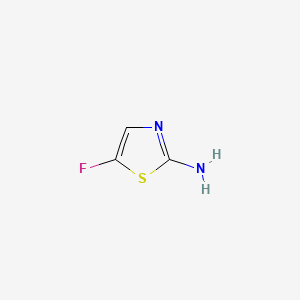
5-Ethyl-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
5-Ethyl-1,3-dihydro-2H-indol-2-one is a heterocyclic aromatic compound . It has a molecular weight of 161.2 . The IUPAC name for this compound is 5-ethyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-1,3-dihydro-2H-indol-2-one is C10H11NO . The InChI code for this compound is 1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-6,11-12H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen
Application in Anti-Inflammatory Drugs
- Scientific Field: Medicinal Chemistry .
- Summary of Application: 5-Ethyl-1,3-dihydro-2H-indol-2-one derivatives have been used in the design and synthesis of new drugs with COX-2 inhibitory activities . These compounds have potential applications in the treatment of inflammation-related diseases .
- Methods of Application: The derivatives were synthesized via the Knoevenagel condensation reaction . Their cytotoxicity, in vitro anti-inflammatory ability, and in vitro COX-2 inhibitory activity were evaluated .
- Results: Compounds 4a, 4e, 4i-4j, and 9d exhibited weak cytotoxicity and different degrees of inhibition against NO production in LPS-stimulated RAW 264.7 cells . Compounds 4e, 9h, and 9i showed good COX-2 inhibitory activities .
Application in Antiviral Drugs
- Scientific Field: Pharmaceutical Sciences .
- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antiviral agents .
- Methods of Application: Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of RNA and DNA viruses .
- Results: Certain indole derivatives showed potent antiviral activity with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .
Application in Antitubercular Drugs
- Scientific Field: Medicinal Chemistry .
- Summary of Application: 1,3-dihydro-2H-indol-2-ones derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have been reported to exhibit antitubercular activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Application in Anticancer Drugs
- Scientific Field: Medicinal Chemistry .
- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as anticancer agents .
- Methods of Application: Various indole derivatives were synthesized and tested for their anticancer activity .
- Results: Certain indole derivatives showed potent anticancer activity .
Application in Anti-HIV Drugs
- Scientific Field: Pharmaceutical Sciences .
- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as anti-HIV agents .
- Methods of Application: Various indole derivatives were synthesized and tested for their anti-HIV activity .
- Results: Certain indole derivatives showed potent anti-HIV activity .
Application in Antidiabetic Drugs
- Scientific Field: Medicinal Chemistry .
- Summary of Application: 1,3-dihydro-2H-indol-2-ones derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have been reported to exhibit antidiabetic activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Application in Antioxidant Drugs
- Scientific Field: Medicinal Chemistry .
- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antioxidant agents .
- Methods of Application: Various indole derivatives were synthesized and tested for their antioxidant activity .
- Results: Certain indole derivatives showed potent antioxidant activity .
Application in Kinase Inhibitory Drugs
- Scientific Field: Pharmaceutical Sciences .
- Summary of Application: Indole derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have shown potential as kinase inhibitory agents .
- Methods of Application: Various indole derivatives were synthesized and tested for their kinase inhibitory activity .
- Results: Certain indole derivatives showed potent kinase inhibitory activity .
Application in Neuroprotective Drugs
- Scientific Field: Medicinal Chemistry .
- Summary of Application: 1,3-dihydro-2H-indol-2-ones derivatives, including 5-Ethyl-1,3-dihydro-2H-indol-2-one, have been reported to exhibit neuroprotective activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-9-8(5-7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZOPWMHTMNDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436220 | |
| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1,3-dihydro-2H-indol-2-one | |
CAS RN |
150560-61-5 | |
| Record name | 2H-Indol-2-one, 5-ethyl-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














